Home > Products > Screening Compounds P90106 > Ivermectin B1a aglycone
Ivermectin B1a aglycone - 123997-59-1

Ivermectin B1a aglycone

Catalog Number: EVT-1440828
CAS Number: 123997-59-1
Molecular Formula: C34H50O8
Molecular Weight: 586.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ivermectin B1a aglycone is a semisynthetic derivative of avermectin B1a, a naturally occurring macrocyclic lactone produced by the soil bacterium Streptomyces avermitilis [, ]. It is a major component of the widely used antiparasitic drug Ivermectin []. Ivermectin B1a aglycone lacks the disaccharide moiety present in the parent compound, Ivermectin B1a. This structural difference significantly impacts its pharmacological properties [, , ]. In scientific research, Ivermectin B1a aglycone serves as a valuable tool to investigate the structure-activity relationships of avermectins and explore their potential in various biological applications [].

Ivermectin

Compound Description: Ivermectin is a broad-spectrum antiparasitic medication used to treat a variety of internal and external parasites in animals and humans. It is a mixture of two closely related compounds, 22,23-dihydroavermectin B1a (H2B1a) and 22,23-dihydroavermectin B1b (H2B1b), in a ratio of 80:20, respectively. [] Ivermectin exerts its antiparasitic effect by binding to glutamate-gated chloride channels in invertebrate nerve and muscle cells, leading to hyperpolarization and paralysis of the parasite. []

Avermectin B1a

Compound Description: Avermectin B1a is a naturally occurring macrocyclic lactone produced by the bacterium Streptomyces avermitilis. It possesses potent anthelmintic and insecticidal activities. []

Relevance: Avermectin B1a is a structural analog of Ivermectin B1a aglycone. The key structural difference between these two compounds is the presence of a disaccharide moiety attached to the C13 hydroxyl group in Avermectin B1a. Removal of this disaccharide moiety yields Ivermectin B1a aglycone. []

22,23-dihydroavermectin B1b

Compound Description: 22,23-dihydroavermectin B1b is a minor component of the drug ivermectin, constituting up to 20% of the mixture. It exhibits similar anthelmintic activity to 22,23-dihydroavermectin B1a. []

Relevance: 22,23-dihydroavermectin B1b is a structural analog of Ivermectin B1a aglycone, differing only in the substituent at the C25 position. Both compounds belong to the avermectin family and share a core macrocyclic lactone structure. []

Abamectin

Compound Description: Abamectin is a mixture of avermectins, primarily containing avermectin B1a and B1b, and is widely used as a pesticide and insecticide. []

Relevance: Abamectin is structurally related to Ivermectin B1a aglycone as it contains Avermectin B1a as a major component. Both Abamectin and Avermectin B1a share the same core macrocyclic lactone structure as Ivermectin B1a aglycone. []

Doramectin

Compound Description: Doramectin is a semi-synthetic avermectin used as a broad-spectrum antiparasitic agent in veterinary medicine. []

Relevance: Doramectin is a member of the avermectin family, sharing the same core macrocyclic lactone structure as Ivermectin B1a aglycone. It differs from Ivermectin B1a aglycone by specific substituents on the macrocyclic ring. []

Eprinomectin

Compound Description: Eprinomectin is a semi-synthetic avermectin used as a broad-spectrum antiparasitic agent, particularly against endoparasites and ectoparasites in cattle. []

Relevance: As a member of the avermectin family, Eprinomectin shares the same core macrocyclic lactone structure as Ivermectin B1a aglycone, but with variations in specific substituents on the macrocycle. []

Moxidectin

Compound Description: Moxidectin is a highly effective endectocide used in veterinary medicine for the treatment and control of various internal and external parasites in livestock and companion animals. []

Relevance: Moxidectin is a milbemycin, a closely related family to avermectins. While sharing the same mode of action, Moxidectin's structure differs slightly from Ivermectin B1a aglycone, particularly in the spiroketal system. []

Selamectin

Compound Description: Selamectin is a semi-synthetic avermectin used as a topical and oral antiparasitic agent for cats and dogs. []

Relevance: Belonging to the avermectin family, Selamectin is structurally similar to Ivermectin B1a aglycone, sharing the core macrocyclic lactone structure, but with distinct substituents that influence its pharmacological properties. []

Ivermectin Monosaccharide

Compound Description: Ivermectin monosaccharide is a metabolite of ivermectin, resulting from the cleavage of one sugar moiety from the parent compound. []

Relevance: Ivermectin monosaccharide is a derivative of Ivermectin B1a aglycone. It contains the aglycone core structure with a single sugar moiety attached. []

22,23-dihydroavermectin B1a monosaccharide

Compound Description: 22,23-dihydroavermectin B1a monosaccharide is a derivative of Ivermectin with one less sugar moiety than the parent compound, resulting in a structure more closely related to the aglycone form. []

Relevance: 22,23-dihydroavermectin B1a monosaccharide is a derivative of Ivermectin B1a aglycone, retaining the core structure but with only one sugar moiety attached. This highlights the importance of the aglycone structure for biological activity within this class of compounds. []

Overview

Ivermectin B1a aglycone is a key compound derived from the avermectin family, which is primarily known for its antiparasitic properties. It is a product of the biosynthetic pathway of avermectins, which are produced by the bacterium Streptomyces avermitilis. The aglycone form lacks the sugar moieties found in its glycosylated counterparts, making it a focus for research into its pharmacological effects and potential modifications.

Source

Ivermectin B1a aglycone originates from the fermentation of Streptomyces avermitilis, which synthesizes various avermectins through a polyketide synthase pathway. The initial steps involve the assembly of acyl units leading to the formation of the aglycone, which can then be glycosylated to produce different avermectin derivatives used in medicine .

Classification

Ivermectin B1a aglycone is classified as a macrolide antibiotic. It falls under the broader category of antiparasitic agents, specifically targeting nematodes and arthropods. Its structure and function are closely related to other compounds in the avermectin and milbemycin families, with significant differences in their sugar components influencing their biological activity .

Synthesis Analysis

Methods

The synthesis of Ivermectin B1a aglycone can be approached through both biosynthetic and chemical methods.

  1. Biosynthetic Pathway: The natural biosynthesis involves polyketide synthases that catalyze the formation of various intermediates leading to the aglycone. This process includes several enzymatic modifications, such as cyclization and reduction, resulting in the final aglycone structure .
  2. Total Synthesis: Recent advancements have led to more efficient total synthesis methods that utilize strategic chemical reactions to construct the complex structure of Ivermectin B1a aglycone. Techniques include various coupling reactions and macrolactonization processes that allow for stereoselective control over the final product .

Technical Details

The total synthesis often involves:

  • Stereoselective construction: Careful control of stereochemistry at specific centers.
  • Macrolactonization: A critical step that forms the cyclic structure characteristic of macrolides.
  • Use of protecting groups: To prevent unwanted reactions during synthesis, particularly in multi-step procedures .
Molecular Structure Analysis

Structure

Ivermectin B1a aglycone has a complex molecular structure characterized by a large macrolide ring with multiple chiral centers. Its chemical formula is C27H37O7C_{27}H_{37}O_7, indicating a significant presence of oxygen, which is typical for macrolides.

Data

  • Molecular Weight: Approximately 467.58 g/mol.
  • Chirality: Contains multiple stereocenters, contributing to its specific biological activity.
Chemical Reactions Analysis

Reactions

Ivermectin B1a aglycone can undergo various chemical reactions that modify its structure for enhanced efficacy or altered pharmacological properties:

  1. Hydrolysis: Under acidic conditions, Ivermectin can hydrolyze to yield monosaccharides and other derivatives.
  2. Reduction Reactions: These can convert double bonds within the structure, affecting its biological activity.
  3. Functional Group Modifications: Introduction of different functional groups at specific positions can enhance solubility or bioactivity without significantly altering potency .

Technical Details

The reaction conditions (e.g., temperature, pH) are crucial for controlling product formation and minimizing degradation or unwanted byproducts during synthesis or modification processes .

Mechanism of Action

Process

Ivermectin B1a aglycone exerts its antiparasitic effects primarily by binding to glutamate-gated chloride channels in parasites, leading to paralysis and death. This mechanism disrupts neurotransmission in susceptible organisms, making it effective against various parasitic infections.

Data

  • Target Organisms: Effective against nematodes (roundworms) and ectoparasites (like lice and mites).
  • Potency: The aglycone form retains significant biological activity despite lacking sugar moieties compared to glycosylated forms .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like methanol and ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and moisture; proper storage conditions are necessary to maintain efficacy.
  • Melting Point: Approximately 150–155 °C.

Relevant analyses indicate that environmental factors can significantly impact its stability and efficacy as a pharmaceutical agent .

Applications

Ivermectin B1a aglycone is primarily utilized in scientific research focused on developing new antiparasitic treatments. Its applications include:

  • Veterinary Medicine: Widely used for treating parasitic infections in livestock and pets.
  • Human Medicine: Investigated for potential use against various parasitic diseases, including lymphatic filariasis and onchocerciasis.
  • Research Tool: Used in studies exploring mechanisms of action against parasites and as a lead compound for synthesizing new derivatives with enhanced properties .

The ongoing research into modifying Ivermectin B1a aglycone continues to reveal new therapeutic potentials and applications across various fields of medicine and pharmacology.

Introduction to Ivermectin B1a Aglycone

Definition and Structural Relationship to Avermectins

Ivermectin B1a aglycone is a core macrocyclic lactone structure derived from the selective hydrolysis of ivermectin B1a, a prominent member of the avermectin family. This hydrolysis removes the disaccharide unit (L-oleandrosyl-L-oleandrose) attached at the C13 position, exposing the aglycone's pentacyclic backbone [2] [5]. The compound retains the hexahydrobenzofuran "south" segment and 6,6-spiroacetal "north" segment characteristic of avermectins but lacks glycosylation, significantly altering its biochemical properties [3] [4]. Key functional groups include the C5 methoxy group, C13 hydroxyl group, and the C22-C23 double bond, which collectively influence its bioactivity [5] [8].

Structural Comparison to Parent Compounds:Table 1: Structural Features of Ivermectin B1a Aglycone vs. Related Compounds

FeatureIvermectin B1a AglyconeIvermectin B1aAvermectin B1a
Molecular FormulaC₃₄H₄₈O₈ / C₃₄H₅₀O₈*C₄₈H₇₄O₁₄C₄₈H₇₂O₁₄
Molecular Weight584.75 / 586.77*875.10873.08
GlycosylationAbsentDisaccharide at C13Disaccharide at C13
C22-C23 BondUnsaturatedSaturated (dihydro)Unsaturated
Bioactive CorePentacyclic lactonePentacyclic lactonePentacyclic lactone

* Variations exist depending on saturation state [2] [5]

Historical Discovery and Evolution of Aglycone Derivatives

The discovery of ivermectin B1a aglycone is intrinsically linked to the isolation of avermectins from Streptomyces avermitilis (reclassified as S. avermectinius) in the 1970s by Satoshi Ōmura and William Campbell [3] [8]. Initial research focused on intact avermectins, but hydrolysis studies in the 1980s revealed that acid degradation of ivermectin produced the aglycone derivative while preserving its macrocyclic ring [5] [7]. This finding catalyzed investigations into structure-activity relationships, demonstrating that the disaccharide moiety was non-essential for certain biological activities [2] [8].

Table 2: Key Milestones in Aglycone Research

YearEventSignificance
1978Isolation of Streptomyces avermitilis from Japanese soilSource organism for avermectins identified [3]
1981Structural elucidation of avermectin B1aBasis for aglycone derivation established [8]
1985Hydrolysis studies of ivermectinIvermectin B1a aglycone characterized [5]
1990sBiosynthetic studies of avermectin gene clusterAglycone confirmed as a biosynthetic intermediate [3] [8]

Significance in Anthelmintic and Insecticidal Research

Ivermectin B1a aglycone exhibits a distinct mode of action compared to its glycosylated counterparts. While avermectins and ivermectin induce paralysis in nematodes and arthropods by enhancing glutamate-gated chloride channel (GluCl) permeability to Cl⁻ ions, the aglycone lacks this paralytic activity [1] [2]. Instead, it inhibits larval development stages in nematodes by disrupting molting processes and intrinsic exsheathment, as demonstrated in Wuchereria bancrofti and Brugia malayi studies [1] [6]. This specificity makes it a valuable tool for probing:

  • Target Specificity: The aglycone's inability to activate GluCl channels confirms the critical role of the disaccharide unit in binding to GluCls in nerve cords [1] [3].
  • Biosynthesis Pathways: It serves as an intermediate in avermectin biosynthesis, where glycosyltransferases (e.g., AveBI) catalyze attachment of oleandrose sugars to the aglycone core [3] [8].
  • Novel Applications: Research focuses on its potential as a scaffold for derivatives targeting non-neurological pathways in parasites, circumventing resistance mechanisms associated with GluCl mutations [2] [8].

Table 3: Biological Activity Profile of Ivermectin B1a Aglycone

OrganismBiological EffectMechanistic Insight
Wuchereria bancroftiInhibits L3 to L4 molting (in vitro)Disruption of larval development cycle [1]
Brugia malayiBlocks microfilarial exsheathment in mosquitoesPrevents transmission stages [1]
Caenorhabditis elegansNo paralysis observedConfirms absence of GluCl activation [3]

Properties

CAS Number

123997-59-1

Product Name

Ivermectin B1a aglycone

IUPAC Name

(10Z,14Z)-6'-butan-2-yl-12,21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

Molecular Formula

C34H50O8

Molecular Weight

586.8 g/mol

InChI

InChI=1S/C34H50O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,15,19-20,22,25-31,35-36,38H,7,12-14,16-18H2,1-6H3/b9-8-,21-11-,24-10?

InChI Key

XOCXXEYUGYTCNG-LLJYSSEZSA-N

SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C

Isomeric SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)C/C=C(\C(C(/C=C\C=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)/C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.